molecular formula C14H11N3O B1459708 (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone CAS No. 1263378-75-1

(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone

Cat. No.: B1459708
CAS No.: 1263378-75-1
M. Wt: 237.26 g/mol
InChI Key: GLESJZXZYZLPMF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a pyridine moiety further enhances the compound’s potential for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-17-12-8-3-2-6-10(12)16-14(17)13(18)11-7-4-5-9-15-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLESJZXZYZLPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced alcohols, and substituted pyridine derivatives with various functional groups .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The pyridine ring enhances the compound’s ability to interact with nucleic acids, potentially disrupting DNA and RNA synthesis . These interactions lead to the inhibition of cellular processes essential for the survival and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

Biological Activity

Overview

(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone, also known as C14H11N3O, is a compound characterized by the fusion of a benzimidazole ring with a pyridine moiety linked through a methanone functional group. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

PropertyValue
Molecular Formula C14H11N3O
CAS Number 1263378-75-1
IUPAC Name (1-methyl-1H-benzimidazol-2-yl)(2-pyridinyl)methanone
Physical Form White solid
Purity 96%

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, certain related compounds have demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound's anticancer activity has been explored through various mechanisms. Research has shown that benzimidazole derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. For example, studies on similar compounds have reported IC50 values indicating potent anticancer effects against various cell lines, including melanoma and esophageal cancer .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Signal Pathway Modulation : It may modulate signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria, showcasing their potential as new antimicrobial agents .

Study 2: Anticancer Efficacy

In vitro assays demonstrated that related benzimidazole compounds exhibited significant cytotoxicity against human cancer cell lines. One study reported an IC50 value of 26.09 μM for a complex derived from benzimidazole in inhibiting human esophageal cancer cells, highlighting the potential of this class of compounds in cancer therapy .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent. Preliminary analyses suggest favorable ADME characteristics, indicating good bioavailability and metabolic stability, which are essential for effective drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone
Reactant of Route 2
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(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone

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